BenchChemオンラインストアへようこそ!

Elzasonan

Pharmacokinetics ADME Clinical Pharmacology

Elzasonan is the only 5-HT1B/1D antagonist with published human ADME data (t1/2 31.5h, full metabolite profile). Ideal for PBPK modeling, clinical pharmacology design, and DILI risk studies. Unlike common research tools, it offers human-validated parameters, eliminating de novo studies and expediting regulatory filings. Procure this distinct tool to enhance experimental rigor and translational accuracy.

Molecular Formula C22H23Cl2N3OS
Molecular Weight 448.4 g/mol
CAS No. 361343-19-3
Cat. No. B146119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElzasonan
CAS361343-19-3
Synonyms4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one
CP 448,187
CP 448187
CP-448,187
CP-448187
CP448,187
CP448187
elzasonan
Molecular FormulaC22H23Cl2N3OS
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14-
InChIKeyLHYMPSWMHXUWSK-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elzasonan (CP-448,187) 361343-19-3: 5-HT1B/1D Receptor Antagonist for Depression Research and Pharmacological Studies


Elzasonan (CP-448,187, CAS 361343-19-3) is a small molecule antagonist with selectivity for the 5-HT1B and 5-HT1D serotonin receptor subtypes [1]. Developed by Pfizer as an investigational antidepressant, the compound was evaluated in human clinical trials before development discontinuation [2]. Elzasonan is characterized by a thiomorpholinone core structure with a dichlorophenyl substituent and methylpiperazinylbenzylidene moiety [3]. The compound demonstrates extensive hepatic metabolism in humans, with a terminal elimination half-life of approximately 31.5 hours [4].

Why Generic Substitution of Elzasonan with Other 5-HT1B Antagonists Fails in Research and Industrial Settings


Although multiple 5-HT1B and 5-HT1D antagonists exist as research tools, elzasonan possesses a distinct combination of receptor subtype selectivity profile, human pharmacokinetic parameters, and metabolic fate that preclude direct substitution with alternatives such as SB-224289, GR-127935, or BRL-15572 [1]. Elzasonan underwent formal clinical development with established human ADME characterization, whereas most comparator compounds remain preclinical tools lacking human pharmacokinetic or safety data [2]. Furthermore, elzasonan exhibits a unique metabolic pathway in humans involving formation of a cyclized indole metabolite (M6) that constitutes approximately 65% of circulating drug-related material—a metabolic signature not observed to this extent with any other 5-HT1B antagonist [3]. These differentiating factors carry material consequences for experimental design, data interpretation, and regulatory filing requirements.

Quantitative Differentiation Evidence for Elzasonan: Comparative Pharmacokinetic, Metabolic, and Receptor Selectivity Data


Elzasonan Human Terminal Half-Life of 31.5 Hours Differentiates from Preclinical 5-HT1B Antagonists

Elzasonan demonstrates a terminal elimination half-life (t1/2) of 31.5 hours in healthy human subjects following a single 10 mg oral dose of [14C]elzasonan [1]. This value represents human clinical pharmacokinetic data, whereas comparator 5-HT1B antagonists SB-224289, GR-127935, and BRL-15572 lack published human PK characterization entirely [2]. Total recovery of administered dose was 79%, with approximately 58% excreted in feces and 21% in urine [1].

Pharmacokinetics ADME Clinical Pharmacology

Unique Cyclized Indole Metabolite M6 Accounts for 65% of Elzasonan Circulating Radioactivity in Humans

In humans, elzasonan undergoes extensive metabolism with a unique cyclized indole metabolite (M6) accounting for approximately 65% of total circulating radioactivity following oral administration [1]. This metabolic pathway involves oxidation, ring closure, and subsequent rearrangement—a transformation not reported for SB-224289, GR-127935, or BRL-15572, which possess distinct chemical scaffolds lacking the thiomorpholinone core required for M6 formation [2]. The major excreted metabolite was 5-hydroxyelzasonan (M3), representing approximately 34% of administered dose in feces [1]. Notably, M6 was detected at considerably lower levels in preclinical species than in humans [3].

Drug Metabolism Metabolite Identification ADME

Elzasonan Dual 5-HT1B/1D Antagonism Contrasts with Subtype-Selective Tools SB-224289 and BRL-15572

Elzasonan functions as a dual antagonist at both 5-HT1B and 5-HT1D receptors [1]. This dual profile distinguishes it from SB-224289, which demonstrates >60-fold selectivity for 5-HT1B over 5-HT1D and other 5-HT subtypes (pKi = 8.2 for 5-HT1B) [2], and from BRL-15572, which exhibits 60-fold higher affinity for human 5-HT1D (pKi = 7.9) over h5-HT1B . GR-127935 shares the dual 5-HT1B/1D profile with pKi = 8.5 for both receptors but lacks human PK characterization and the M6 metabolite pathway . Quantitative binding affinity (Ki) data for elzasonan at human 5-HT1B and 5-HT1D receptors are not publicly available in peer-reviewed literature [3].

Receptor Pharmacology Selectivity Profiling GPCR

Elzasonan Human PK and Metabolism Characterization Enables Translational Study Design Unavailable with Preclinical-Only Comparators

Elzasonan has been administered to human subjects with published characterization of absorption, distribution, metabolism, and excretion (ADME) parameters, including total recovery (79%: 58% fecal, 21% urinary), extensive metabolism with multiple identified pathways (aromatic hydroxylation, N-oxidation, N-demethylation, glucuronidation), and characterization of major circulating and excretory metabolites [1]. In contrast, SB-224289, GR-127935, and BRL-15572 are preclinical research tools lacking any published human ADME data [2]. Metabolism-dependent covalent binding of drug-related material was observed upon incubation of [14C]elzasonan with liver microsomes, with data suggesting involvement of an indole iminium ion [3].

Translational Pharmacology Clinical Development ADME

Elzasonan Research Applications: Validated Scenarios Based on Quantitative Pharmacological Evidence


Translational Pharmacology Studies Requiring Human-Relevant ADME Parameters

Elzasonan is the only 5-HT1B/1D antagonist with published human ADME characterization, including t1/2 of 31.5 hours, bioavailability and excretion data, and complete metabolite profiling [1]. This dataset supports physiologically based pharmacokinetic (PBPK) modeling, human dose prediction, and design of clinical pharmacology studies without requiring de novo human ADME studies. The characterized metabolite profile (M3 excreted at ~34% dose; M6 circulating at ~65% of radioactivity) enables development of compound-specific bioanalytical methods [2].

Mechanistic Studies of Dual 5-HT1B/1D Antagonism in Serotonergic Neurotransmission

As a dual 5-HT1B and 5-HT1D antagonist, elzasonan serves as a pharmacological tool distinct from subtype-selective probes SB-224289 (5-HT1B-selective, pKi = 8.2) and BRL-15572 (5-HT1D-selective, pKi = 7.9) [3]. This dual profile allows investigation of combined 5-HT1B/1D autoreceptor blockade effects on serotonin release and downstream signaling, relevant for understanding antidepressant mechanisms mediated by terminal autoreceptor antagonism [4].

Metabolite Safety and Covalent Binding Assessment in Drug Development Research

Elzasonan exhibits metabolism-dependent covalent binding to liver microsomal proteins, with data suggesting involvement of an indole iminium ion intermediate formed during the oxidative rearrangement to metabolite M6 [5]. This property makes elzasonan a relevant case study for investigating structure-toxicity relationships in drug-induced liver injury (DILI) risk assessment, particularly for compounds undergoing similar thiomorpholinone ring rearrangement to electrophilic intermediates [6].

Analytical Method Development and Reference Standard for 5-HT1B Antagonist Class

With fully characterized physicochemical properties, CAS registration (361343-19-3 for free base; 361343-20-6 for citrate salt; 220322-05-4 for hydrochloride), and established analytical reference data from clinical development [7], elzasonan can serve as a reference standard for developing and validating LC-MS/MS methods for detecting and quantifying 5-HT1B antagonists in biological matrices [8].

Quote Request

Request a Quote for Elzasonan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.